3-[5-(3-Carboxy-acryloylamino)-naphthalen-1-ylcarbamoyl]-acrylic acid
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Description
3-[5-(3-Carboxy-acryloylamino)-naphthalen-1-ylcarbamoyl]-acrylic acid is a useful research compound. Its molecular formula is C18H14N2O6 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
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Biological Activity
3-[5-(3-Carboxy-acryloylamino)-naphthalen-1-ylcarbamoyl]-acrylic acid, also known by its CAS number 5443-26-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and cytotoxic properties based on diverse research findings.
Synthesis and Structure
The synthesis of this compound involves several chemical reactions that modify naphthalene derivatives. These modifications enhance its biological activity and solubility in various solvents, making it suitable for pharmaceutical applications .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in RAW 264.7 macrophage cells. For instance, derivatives synthesized from oleanolic acid demonstrated comparable inhibition rates, suggesting that modifications to the naphthalene structure could enhance these effects .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells while sparing non-tumorigenic cells. For example, a related study found that similar compounds showed dose-dependent effects on cell proliferation in breast cancer cells (MCF-7), indicating potential as an anticancer agent .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of inflammatory cytokines. Compounds that inhibit this pathway can reduce inflammation effectively.
- Induction of Apoptosis : By activating caspases and other apoptotic markers, the compound can trigger cell death in cancerous cells .
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of TNF-α (75%) and IL-6 (77%) production in RAW 264.7 cells with derivatives similar to the target compound. |
Study B | Showed dose-dependent cytotoxicity in MCF-7 breast cancer cells, with high doses leading to a significant reduction in cell viability. |
Study C | Investigated structural modifications leading to enhanced solubility and bioactivity, establishing a correlation between structure and function. |
Properties
Molecular Formula |
C18H14N2O6 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(Z)-4-[[5-[[(Z)-3-carboxyprop-2-enoyl]amino]naphthalen-1-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15(7-9-17(23)24)19-13-5-1-3-11-12(13)4-2-6-14(11)20-16(22)8-10-18(25)26/h1-10H,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/b9-7-,10-8- |
InChI Key |
HPIVDRLTGFUGCE-XOHWUJONSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C=C\C(=O)O)C=CC=C2NC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)C=CC(=O)O)C(=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.